molecular formula C18H21NO4S B2901146 2,6-Dimethyl-4-((4-phenoxyphenyl)sulfonyl)morpholine CAS No. 314043-25-9

2,6-Dimethyl-4-((4-phenoxyphenyl)sulfonyl)morpholine

Cat. No.: B2901146
CAS No.: 314043-25-9
M. Wt: 347.43
InChI Key: OECZTPJHZQNDFX-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-((4-phenoxyphenyl)sulfonyl)morpholine is a versatile chemical compound that has garnered significant attention in scientific research due to its unique properties. This compound is used in various applications, ranging from drug development to materials science.

Preparation Methods

The synthesis of 2,6-Dimethyl-4-((4-phenoxyphenyl)sulfonyl)morpholine involves several steps. One common synthetic route includes the reaction of 2,6-dimethylmorpholine with 4-phenoxybenzenesulfonyl chloride under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

2,6-Dimethyl-4-((4-phenoxyphenyl)sulfonyl)morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles such as amines or thiols replace the phenoxy group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity.

Scientific Research Applications

2,6-Dimethyl-4-((4-phenoxyphenyl)sulfonyl)morpholine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-((4-phenoxyphenyl)sulfonyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

2,6-Dimethyl-4-((4-phenoxyphenyl)sulfonyl)morpholine can be compared with other similar compounds, such as:

    2,6-Dimethylmorpholine: A simpler analog that lacks the phenoxyphenylsulfonyl group, making it less versatile in terms of chemical reactivity and applications.

    4-Phenoxybenzenesulfonyl chloride: A precursor used in the synthesis of the target compound, which itself has limited applications compared to the final product.

    Sulfone derivatives: Compounds with similar sulfonyl groups but different substituents, which may exhibit different chemical and biological properties.

The uniqueness of this compound lies in its combination of structural features, which confer specific reactivity and a broad range of applications.

Properties

IUPAC Name

2,6-dimethyl-4-(4-phenoxyphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-14-12-19(13-15(2)22-14)24(20,21)18-10-8-17(9-11-18)23-16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECZTPJHZQNDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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